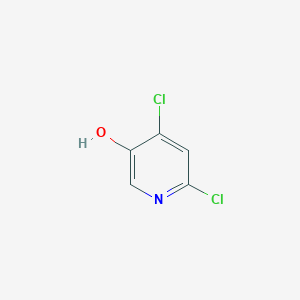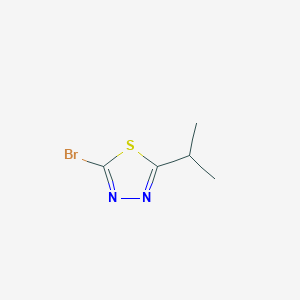![molecular formula C13H18O4 B1373628 Propan-2-yl 2-[(4-methoxyphenyl)methoxy]acetate CAS No. 1274982-82-9](/img/structure/B1373628.png)
Propan-2-yl 2-[(4-methoxyphenyl)methoxy]acetate
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
Propan-2-yl 2-[(4-methoxyphenyl)methoxy]acetate has a molecular weight of 208.25 g/mol. It has a computed XLogP3-AA value of 2.2, indicating its relative lipophilicity. This compound has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count. Its exact mass and monoisotopic mass are 208.109944368 g/mol. It has a topological polar surface area of 35.5 Ų .Applications De Recherche Scientifique
Synthetic Applications :
- Propan-2-yl 2-[(4-methoxyphenyl)methoxy]acetate has been used in the synthesis of complex organic compounds. For instance, it played a role in the synthesis of Tiruneesiin, a neolignan from Justicia species, starting from methyl ferulate (Subbaraju et al., 2007).
Medicinal Chemistry :
- In medicinal chemistry, variants of this compound have shown potential. For example, compounds similar in structure exhibited significant inhibitory effects on nitric oxide production in lipopolysaccharide-activated mouse macrophages, suggesting potential anti-inflammatory properties (Li et al., 2011).
Crystallography and Material Science :
- Studies have also explored its use in crystallography. Methyl [5-methoxy-4-(4-methoxyphenyl)isochroman-3-yl]acetate, a related compound, was analyzed to understand its crystalline structure and properties (Palusiak et al., 2004).
Organic Chemistry and Catalysis :
- It is used in organic synthesis processes. For example, baker's yeast mediated the preparation of optically active aryl alcohols and diols for the synthesis of chiral hydroxy acids (Ferraboschi et al., 1990).
Pharmacokinetics and Drug Development :
- In the field of pharmacokinetics, it is involved in the study of drug metabolism and properties. An LC-MS/MS method for simultaneous quantification of aminopropan-2-ol derivatives, which are structurally similar, was developed for pharmacokinetic studies (Walczak, 2014).
Antimicrobial and Antiviral Research :
- Compounds structurally related to this compound have been investigated for their antimicrobial and antiviral properties. For instance, certain phenylpropanoids isolated from the stems of Nicotiana tabacum, which share structural similarities, showed significant anti-tobacco mosaic virus activities (Kong et al., 2015).
Propriétés
IUPAC Name |
propan-2-yl 2-[(4-methoxyphenyl)methoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-10(2)17-13(14)9-16-8-11-4-6-12(15-3)7-5-11/h4-7,10H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBFCZWEQKSRAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




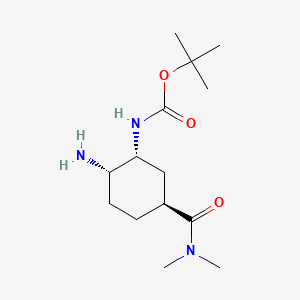

![N,N-dimethyl-1-[(4-nitronaphthalen-1-yl)sulfanyl]formamide](/img/structure/B1373552.png)
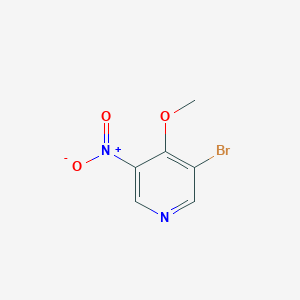
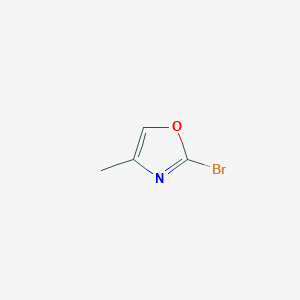


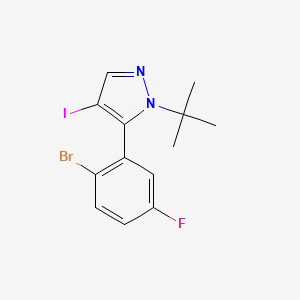
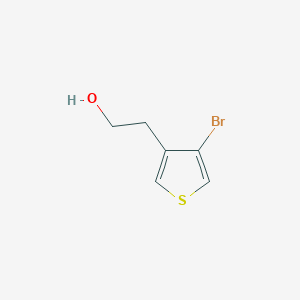

![8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1373564.png)
